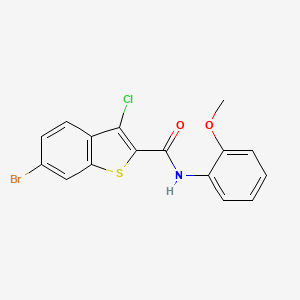![molecular formula C18H18N2OS B5752044 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide, also known as MTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole compounds, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is not fully understood. However, it has been proposed that 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and oxidative stress.
実験室実験の利点と制限
One of the main advantages of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is its broad range of biological activities. It has been shown to possess anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. Additionally, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to inhibit the growth of cancer cells. However, one of the limitations of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is its low solubility in water, which may limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for the study of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide. One area of research could be the development of more efficient synthesis methods for 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide that could increase its yield and reduce its cost. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide, which could help to optimize its therapeutic use. Additionally, further studies could be conducted to investigate the potential use of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide in the treatment of cancer and other diseases. Finally, the development of new derivatives of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide with improved solubility and biological activity could also be an area of future research.
合成法
The synthesis of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide involves the reaction of 2-naphthylamine with 2-bromoacetyl-3-methylthiazole in the presence of a base such as potassium carbonate. The resulting product is then treated with butyryl chloride to form 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide. The overall yield of this synthesis method is around 60%.
科学的研究の応用
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to possess antimicrobial activity against a wide range of bacteria and fungi.
特性
IUPAC Name |
3-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12(2)9-17(21)20-18-19-16(11-22-18)15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10-12H,9H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPIODYZJMGVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)
![3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5752015.png)

![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)
![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)

